molecular formula C5H8O2 B7803045 gamma-Valerolactone CAS No. 57129-69-8

gamma-Valerolactone

Cat. No. B7803045
CAS RN: 57129-69-8
M. Wt: 100.12 g/mol
InChI Key: GAEKPEKOJKCEMS-UHFFFAOYSA-N
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Description

Gamma-Valerolactone (GVL) is an organic compound with the formula C5H8O2 . This colorless liquid is one of the more common lactones . GVL is chiral but is usually used as the racemate . It is readily obtained from cellulosic biomass and is a potential fuel and green solvent . GVL behaves as a prodrug to γ-hydroxyvaleric acid (GHV), a drug with similar effects to those of γ-hydroxybutyric acid (GHB), albeit with less potency in comparison .


Synthesis Analysis

GVL is produced from levulinic acid, which is obtained from hexoses . In a typical process, cellulosic biomasses, such as corn stover, sawgrass, or wood, are hydrolyzed into glucose and other sugars using acid catalysts . The resulting glucose can then be dehydrated via hydroxymethylfurfural to yield formic acid and levulinic acid, which cyclizes to intermediate unsaturated ring compounds, which can then be hydrogenated to gamma-valerolactone .


Molecular Structure Analysis

The molecular formula of GVL is C5H8O2 . Its average mass is 100.116 Da and its monoisotopic mass is 100.052429 Da .


Physical And Chemical Properties Analysis

GVL is a colorless liquid . It has a density of 1.0546 g/mL at 20 °C . Its melting point is -31 °C and its boiling point is 205 °C . It is soluble in water . Its standard enthalpy of formation is -461.3 kJ·mol−1 and its standard enthalpy of combustion is -2649.6 kJ·mol−1 .

Scientific Research Applications

a. Manufacture of Polymers and Pharmaceuticals: GVL can serve as a green solvent in polymer production and pharmaceutical synthesis. Its low toxicity and biodegradability make it an attractive alternative to conventional solvents .

b. Cleaning Agent in Coatings and Paints: Due to its solvency properties, GVL can be used as a cleaning agent in various paint and coating formulations. It helps dissolve and remove contaminants while being environmentally friendly.

c. Solubilizer in Cosmetics and Agrochemicals: GVL’s ability to solubilize compounds makes it valuable in cosmetics, pharmaceuticals, and agrochemicals. It enhances the stability and effectiveness of active ingredients.

Fuel Additive and Renewable Energy

GVL has promising applications in the energy sector:

a. Fuel Additive: Compared to ethanol, GVL has a lower vapor pressure and higher energy density. It could be used as a fuel additive or even as a standalone biofuel .

Flavoring and Nutritional Supplement

GVL is also used as a flavoring agent and nutritional supplement, adding a mild, sweet taste to food and beverages.

Mechanism of Action

Target of Action

Gamma-Valerolactone (GVL) is a versatile compound with a wide range of targets. It is primarily used as an intermediate product for the synthesis of chemical compounds with high added value, components of motor fuels, and biopolymers . GVL is also known to interact with the GABAergic system, acting as a central nervous system depressant .

Mode of Action

GVL behaves as a prodrug to γ-hydroxyvaleric acid (GHV), a drug with similar effects to those of γ-hydroxybutyric acid (GHB), albeit with less potency . It is metabolized by a lactonase to gamma-hydroxyvaleric acid (GHV, 4-methyl-GHB, gamma-methyl-GHB) with a higher maximum velocity (Vm) than GBL .

Biochemical Pathways

The hydroconversion of GVL over Co/SiO2 catalyst proceeds in a complex reaction network, resulting in 2-methyltetrahydrofuran (2-MTHF) as the main product, and C4–C5 alcohol and alkane side-products . GVL is produced from levulinic acid, which is obtained from hexoses. In a typical process, cellulosic biomasses are hydrolyzed into glucose and other sugars using acid catalysts .

Pharmacokinetics

It is known that gvl is readily obtained from cellulosic biomass and is a potential fuel and green solvent . It is also known that GVL behaves as a prodrug to γ-hydroxyvaleric acid (GHV), a drug with similar effects to those of γ-hydroxybutyric acid (GHB), albeit with less potency .

Result of Action

The result of GVL’s action is the production of 2-methyltetrahydrofuran (2-MTHF) as the main product, and C4–C5 alcohol and alkane side-products . GVL promotes thermocatalytic hydrolysis into monosaccharides by complete solubilization of the raw material, including lignins . The saccharide products can be recovered from the lactone into a water solution by antisolvent addition of salt or liquid carbon dioxide .

Action Environment

The action of GVL is influenced by environmental factors such as temperature and the presence of water. At higher temperatures, GVL reacts with water to form 4-hydroxyvaleric acid (4-HVA) and reaches equilibrium in a few days at 100 °C . Aqueous solutions of acids (HCl and H2SO4) catalyze the ring opening of GVL even at room temperature, which leads to the establishment of an equilibrium between GVL, water, and 4-HVA .

Safety and Hazards

GVL is combustible . It may cause irritation of the skin, eyes, mucous membranes, and upper respiratory tract . It may be harmful by inhalation, ingestion, or skin absorption . When heated to decomposition, it emits acrid smoke and fumes of carbon monoxide and carbon dioxide .

Future Directions

GVL has been identified as a potential green solvent . Because of its herbal odor, it is used in the perfume and flavor industries . It is a structural isomer of δ-valerolactone . Since it is readily obtained from glucose, GVL has long been identified as a potential "green fuel" . The global gamma valerolactone market size was USD 702.17 Million in 2022 and the market is projected to touch USD 857.1 Million in 2031, at a CAGR of 2.24% .

properties

IUPAC Name

5-methyloxolan-2-one
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InChI

InChI=1S/C5H8O2/c1-4-2-3-5(6)7-4/h4H,2-3H2,1H3
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InChI Key

GAEKPEKOJKCEMS-UHFFFAOYSA-N
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Canonical SMILES

CC1CCC(=O)O1
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Molecular Formula

C5H8O2
Record name GAMMA-VALEROLACTONE
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Related CAS

219630-19-0
Record name 2(3H)-Furanone, dihydro-5-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID0047618
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Molecular Weight

100.12 g/mol
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Physical Description

Gamma-valerolactone is a clear, colorless, mobile liquid. pH (anhydrous): 7.0. pH (10% solution in distilled water): 4.2. (NTP, 1992), Colorless liquid; [CAMEO], Liquid, colourless to slightly yellow liquid with a warm, sweet, herbaceous odour
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Boiling Point

405 to 406 °F at 760 mmHg (NTP, 1992), 207.00 to 208.00 °C. @ 760.00 mm Hg
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Flash Point

178 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), miscible with alcohol, most fixed oils and water
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Density

1.057 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.047-1.054
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Vapor Density

3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.5 mmHg at 84 °F ; 3.5 mmHg at 124 °F; 11.5 mmHg at 163 °F (NTP, 1992)
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Product Name

gamma-Valerolactone

CAS RN

108-29-2, 57129-69-8
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Melting Point

-24 °F (NTP, 1992), -31 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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